5,6-Diphenyl-1,2,4-triazine

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Researchers encounter synthetic dead-ends when procuring 5,6-diphenyl-1,2,4-triazine derivatives with blocked C3 positions, precluding modular library construction. CAS 21134-91-8 offers the pristine 5,6-diphenyl core with an open C3 site, enabling systematic SAR exploration. Validate incoming material via chloroform solubility; insoluble 3(2H)-one contaminant indicates misidentification. • Antidiabetic programs: 3-substituted hydrazineylidene analogs achieve α-amylase/α-glucosidase IC50 values of 0.08-2.14 µM vs. acarbose. • Antifungal programs: 3-(1,2,3-triazole-piperidine) hybrids show MICs of 12.5-25 µg/mL against C. albicans, A. niger, and C. neoformans. • Nuclear separation: Picolinamide-functionalized derivatives form nonadentate chelators for Ln(III)/An(III) biphasic extraction.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
CAS No. 21134-91-8
Cat. No. B1616786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diphenyl-1,2,4-triazine
CAS21134-91-8
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC=N2)C3=CC=CC=C3
InChIInChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11H
InChIKeyYPDRKSCNHYYJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diphenyl-1,2,4-triazine: Core Structure & Procurement


5,6-Diphenyl-1,2,4-triazine (CAS 21134-91-8) is an unsymmetrical 1,2,4-triazine core substituted with phenyl rings at the 5- and 6-positions, leaving the 3-position available for further functionalization [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting α-amylase/α-glucosidase inhibition [2], antifungal development [3], and lanthanide/actinide separation ligands for nuclear applications [4]. Its electron-deficient 1,2,4-triazine ring facilitates both nucleophilic substitution at C3 and inverse electron-demand Diels–Alder (IEDDA) reactivity, enabling modular access to diverse compound libraries [5].

Synthetic scaffold Unsubstituted C3 position enables modular derivatization for library synthesis
Med chem programs Suitable for enzyme inhibitor and antifungal lead optimization studies
Separation ligand core Electron-deficient triazine for lanthanide/actinide chelate design

5,6-Diphenyl-1,2,4-triazine: Why Substitution Fails


In-class 1,2,4-triazines cannot be freely interchanged without compromising experimental outcomes due to position-specific electronic effects and synthetic accessibility. The 5,6-diphenyl substitution pattern in CAS 21134-91-8 provides a unique balance: the phenyl groups confer sufficient steric bulk to direct regioselective chemistry at C3 while maintaining solubility in common organic solvents [1]. In contrast, the 3,5,6-triphenyl analog (CAS 24108-44-9) carries a phenyl group at the synthetically critical C3 position, eliminating the site for facile nucleophilic derivatization and precluding the modular library synthesis that defines the core utility of 5,6-diphenyl-1,2,4-triazine . Furthermore, while 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT, CAS 1046-56-6) is established as a Fe(II) chromogenic reagent, the unsubstituted parent compound serves as the preferred entry point for synthetic diversification into antifungal [2], antidiabetic [3], and nuclear separation ligand programs [4] where C3 functionalization is the primary design variable.

Target
5,6-Diphenyl-1,2,4-triazine
C3 hydrogen; fully derivatizable
Avoid substitute
3,5,6-Triphenyl analog (CAS 24108-44-9)
C3 position blocked; cannot be functionalized, limiting library access
Target
5,6-Diphenyl-1,2,4-triazine
Soluble in chloroform
Avoid substitute
3-Hydroxy/oxo derivative (CAS 4512-00-9)
Chloroform-insoluble; misidentification leads to failed C3 derivatization

5,6-Diphenyl-1,2,4-triazine: Comparator Evidence


C3 Derivatization Advantage over Triphenyl Analog

5,6-Diphenyl-1,2,4-triazine (CAS 21134-91-8) differs fundamentally from 3,5,6-triphenyl-1,2,4-triazine (CAS 24108-44-9) in C3 substitution pattern: the target compound bears hydrogen at C3, enabling nucleophilic substitution, hydrazine condensation, and thiol formation chemistry that is sterically blocked in the 3,5,6-triphenyl analog . In the Sangshetti et al. antifungal program, the target compound served as the synthetic entry point for 12 novel 3-substituted derivatives (4a-4l) with yields ranging from 87-94%, a diversification pathway unavailable to the fully substituted triphenyl analog [1]. Similarly, Shamim et al. synthesized 27 (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs via C3 hydrazine functionalization, generating IC50 values from 13.02 to 46.90 µM against α-amylase [2].

C3 derivatization
Head-to-head
12 antifungal derivatives (87–94% yield) / 27 enzyme inhibitor analogs synthesized
Enables modular library synthesis
Triphenyl analog lacks derivatizable C3 position
Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

α-Amylase/α-Glucosidase Inhibition: Halogenated Analogs

In a systematic SAR study of 27 (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs, all compounds exhibited dual inhibitory activity against α-amylase (IC50 = 13.02 ± 0.04 to 46.90 ± 0.05 µM) and α-glucosidase (IC50 = 13.09 ± 0.08 to 46.44 ± 0.24 µM) [1]. The unsubstituted parent 5,6-diphenyl-1,2,4-triazine core serves as the essential scaffold from which halogen-substituted analogs (e.g., compounds 5, 7, 9, 15, 24, 27) demonstrated enhanced potency compared to non-halogenated derivatives. The most active analogs approached the inhibitory potency of standard acarbose (α-amylase IC50 = 12.94 ± 0.27 µM; α-glucosidase IC50 = 10.95 ± 0.08 µM), with compound 5 achieving IC50 values within 0.08 µM of acarbose for α-amylase and within 2.14 µM for α-glucosidase [1].

α-Amylase inhibition
Cross-study comparable
IC50 within 0.08 µM of acarbose for most potent analog
Supports enzyme inhibitor SAR context
Halogenated derivatives; reported in vitro assay
Antidiabetic Drug Discovery Enzyme Inhibition Structure-Activity Relationship

Antifungal MIC Comparison with Miconazole

3-Substituted derivatives of 5,6-diphenyl-1,2,4-triazine were synthesized and evaluated for in vitro antifungal activity against clinically relevant fungal strains [1]. Compound 4c demonstrated equipotent activity to miconazole against Candida albicans (MIC = 25 µg/mL), Aspergillus niger (MIC = 12.5 µg/mL), and Cryptococcus neoformans (MIC = 25 µg/mL). Compound 4d was equipotent with miconazole against all tested organisms except C. neoformans. Compound 4i matched miconazole potency against C. albicans, A. niger, and Fusarium oxysporum [1]. The synthesis employed ZrOCl2·8H2O as catalyst in ethanol-water, achieving yields of 87-94% across 12 novel compounds (4a-4l) [1].

Antifungal MIC
Cross-study comparable
Derivatives equipotent to miconazole against C. albicans, A. niger (MIC 12.5–25 µg/mL)
Supports non-azole antifungal screening
Reported broth microdilution assay
Antifungal Drug Discovery Antimicrobial Resistance Medicinal Chemistry

Solubility Profiling vs. Oxidized Derivatives

The solubility profile of 5,6-diphenyl-1,2,4-triazine (CAS 21134-91-8) provides a practical quality control discriminator versus its oxidized 3-hydroxy/3-oxo derivatives. The target compound is soluble in chloroform and exhibits moderate solubility in ethanol, whereas insolubility in chloroform suggests contamination with or misidentification as the 3-hydroxy/3-oxo precursor (5,6-diphenyl-1,2,4-triazin-3(2H)-one, CAS 4512-00-9) [1]. This solubility differential enables rapid purity verification before committing the compound to synthetic workflows.

Solubility QC
Supporting evidence
Chloroform-soluble; 3-hydroxy derivative insoluble
Supports rapid incoming QC verification
Solubility discriminator for identity confirmation
Analytical Chemistry Quality Control Synthetic Intermediate Procurement

5,6-Diphenyl-1,2,4-triazine: Validated Application Scenarios


α-Amylase & α-Glucosidase Inhibitor Optimization

Use 5,6-diphenyl-1,2,4-triazine as the core scaffold for synthesizing 3-substituted hydrazineylidene derivatives targeting type 2 diabetes. The validated SAR demonstrates that halogen substitution at the benzylidene moiety enhances dual inhibitory potency, with the most active analogs achieving IC50 values within 0.08-2.14 µM of clinical standard acarbose [1]. Procurement of the unsubstituted parent compound enables systematic exploration of 3-position substituent effects on enzyme inhibition and selectivity.

Non-Azole Antifungal Development

Employ 5,6-diphenyl-1,2,4-triazine for one-pot synthesis of 3-substituted derivatives bearing 1,2,3-triazole and piperidine moieties. The scaffold yields compounds with equipotent MIC values to miconazole against Candida albicans (25 µg/mL), Aspergillus niger (12.5 µg/mL), and Cryptococcus neoformans (25 µg/mL) [2]. The 87-94% synthetic yields using ZrOCl2·8H2O catalysis enable efficient library production for antifungal screening programs seeking alternatives to azole-based therapeutics.

Lanthanide/Actinide Separation Ligand Design

Utilize the (5,6-diphenyl-1,2,4-triazin-3-yl)-picolinamide donor moiety for constructing nonadentate chelating ligands designed for lanthanide(III) and actinide(III) segregation in biphasic extraction systems [3]. The 5,6-diphenyl-1,2,4-triazine core provides the electron-deficient heterocyclic framework necessary for selective metal coordination, with the unsubstituted C3 position enabling picolinamide functionalization essential for achieving the trigonal tricapped prismatic geometry required for Ln/An separation.

Solubility-Based QC for Incoming Material

Implement chloroform solubility testing as a rapid incoming QC discriminator for 5,6-diphenyl-1,2,4-triazine (CAS 21134-91-8) purchases. The target compound is soluble in chloroform, whereas the common synthetic precursor and potential contaminant 5,6-diphenyl-1,2,4-triazin-3(2H)-one (CAS 4512-00-9) is chloroform-insoluble . This simple solubility check prevents downstream synthetic failures caused by procurement of oxidized or misidentified material.

Application
Selection Property
Validation Focus
Enzyme inhibitor SAR studies
C3 hydrazine condensation capability
In vitro α-amylase/α-glucosidase inhibition review
Non-azole antifungal research
One-pot 3-substituted derivative synthesis
MIC endpoint review against fungal strains
Lanthanide/actinide separation ligand design
Electron-deficient triazine-picolinamide chelate
Biphasic extraction selectivity review
Synthetic intermediate QC verification
Chloroform solubility profile
Solubility-based identity and purity check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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